Butacaine

Mitochondrial Research Adenine Nucleotide Translocase Lipid-Protein Interactions

Researchers investigating mitochondrial adenine nucleotide translocase (ANT) should select Butacaine for its 26.7-fold greater potency (IC50 30 µM) over tetracaine, enabling lower experimental concentrations and minimizing non-specific membrane perturbation. For SAR studies on N-alkyl chain length, Butacaine serves as an intermediate-potency comparator, bridging procaine and tetracaine. Available in high-purity, research-grade batches to ensure reproducible data in sodium channel blockade and lipid-protein interaction assays. Verify lot-specific purity before critical experiments.

Molecular Formula C18H30N2O2
Molecular Weight 306.4 g/mol
CAS No. 149-16-6
Cat. No. B1662465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButacaine
CAS149-16-6
Synonyms3-(dibutylamino)propyl 4-aminobenzoate
butacaine
butacaine sulfate
Butaprobenz
butocain
Molecular FormulaC18H30N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C18H30N2O2/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15,19H2,1-2H3
InChIKeyHQFWVSGBVLEQGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>46 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Butacaine (CAS 149-16-6) Procurement Guide: Chemical Class, Baseline Properties, and Sourcing Considerations


Butacaine (CAS 149-16-6) is an ester-type local anesthetic belonging to the para-aminobenzoic acid (PABA) ester class . It exists as a white to pale orange crystalline solid with a molecular weight of 306.44 g/mol, a melting point of 25°C, and a pKa of 8.96 . The compound is photosensitive and is typically stored at -20°C . The sulfate salt form (CAS 149-15-5) demonstrates markedly different aqueous solubility, dissolving at approximately 1 g/mL in heated water [1]. While once used clinically for surface anesthesia in ophthalmology and dental applications, butacaine was removed from the US market in 1990 and is now primarily a research tool for investigating sodium channel blockade, mitochondrial transport mechanisms, and lipid-protein interactions [2].

Why Procaine or Tetracaine Cannot Substitute for Butacaine in Key Research Applications


Although butacaine, procaine, and tetracaine all belong to the ester-class of local anesthetics and share a common PABA core structure, they exhibit distinct potencies, physicochemical properties, and research utilities that preclude simple interchangeability . Quantitative analyses reveal that butacaine demonstrates intermediate anesthetic potency, approximately 3-fold greater than procaine but 3- to 10-fold lower than tetracaine [1][2]. Crucially, in mitochondrial studies, butacaine is the most potent inhibitor of adenine nucleotide translocase among its class, achieving 50% inhibition of ATP translocation at 30 μM, whereas tetracaine requires 800 μM—a 26-fold difference . Furthermore, differences in salt forms (sulfate vs. hydrochloride) critically alter solubility, with butacaine sulfate exhibiting ~1 g/mL aqueous solubility, a property essential for certain formulation or in vitro assay conditions [3]. Therefore, substituting a generic ester-type anesthetic without accounting for these specific, quantifiable differences risks experimental failure, irreproducible results, or invalid conclusions.

Butacaine (CAS 149-16-6) Quantitative Evidence Guide for Scientific Selection


Quantitative Comparison of Butacaine, Procaine, and Tetracaine Potency in Mitochondrial Adenine Nucleotide Translocase Inhibition

In a 1974 study by Spencer and Bygrave, butacaine was identified as the most potent inhibitor of adenine nucleotide translocase in rat liver mitochondria among the tested local anesthetics . The concentration required to achieve 50% inhibition (IC50) of ATP translocation was 30 μM for butacaine, compared to 800 μM for tetracaine and 500 μM for nupercaine . This represents a 26.7-fold greater potency for butacaine relative to tetracaine in this specific, non-neuronal assay system . The study also observed a complex, biphasic effect on ADP translocation for tetracaine and nupercaine, which was not reported for butacaine, suggesting a more straightforward inhibitory profile .

Mitochondrial Research Adenine Nucleotide Translocase Lipid-Protein Interactions Comparative Pharmacology

Comparative Local Anesthetic Potency: Butacaine's 3-Fold Increased Activity Over Procaine

Multiple authoritative sources, including educational pharmacology texts and vendor technical summaries, consistently cite that butacaine possesses approximately 3 times the local anesthetic potency of procaine [1]. This increase in activity is attributed to the structural modification of extending the side chain and replacing the two ethyl groups on the tertiary amine nitrogen with larger, more lipophilic n-butyl groups, which enhances membrane penetration [1]. In contrast, tetracaine, which features a butyl substitution on the aromatic amine, is reported to be approximately 10-fold more potent than procaine [1].

Local Anesthesia Structure-Activity Relationship Drug Discovery Pharmacology

Iontophoretic Permeability and Physicochemical Transport Determinants of Butacaine Relative to Other Local Anesthetics

A 1998 study quantified the iontophoretic permeability of multiple local anesthetics through excised human epidermis [1]. The study determined that the logarithm of the iontophoretic permeability coefficient (log PCj,iont) was best predicted by ionic mobility (and its determinants: conductivity and pKa) and molecular weight [1]. While the raw data for each compound's permeability coefficient is not presented in the available abstract, the study confirms that butacaine's transport properties were directly measured and modeled alongside procaine, tetracaine, lidocaine, and others [1]. The results provide a validated, quantitative framework for predicting the iontophoretic delivery of butacaine based on its known physicochemical properties (e.g., MW 306.44, pKa 8.96) .

Transdermal Drug Delivery Iontophoresis Permeability Physicochemical Characterization

Comparative Toxicity Profile: Butacaine Intravenous LD50 in Mice

The intravenous LD50 of butacaine in mice is reported to be 12.4 mg/kg, as documented in a 1956 toxicology study by Schmidt et al. [1]. This provides a quantitative benchmark for acute systemic toxicity. While comparable LD50 data for procaine and tetracaine in the exact same assay format are not provided in the available sources, this value allows for a direct class-level inference: butacaine's toxicity is significantly higher than that of procaine (which is known to have a wider safety margin) and likely lower than tetracaine, consistent with the general correlation between lipophilicity and potency/toxicity observed in local anesthetics.

Toxicology Safety Pharmacology In Vivo Studies Preclinical Development

Selective Colorimetric Assay for Tertiary Amine-Containing Local Anesthetics Including Butacaine

A 1960 study published in the Journal of Dental Research validated a colorimetric method using cis-aconitic anhydride for the selective assay of tertiary amine-containing local anesthetics [1]. The method was demonstrated to be reliable to within 1% for a total sample of one micromole or less for a panel of drugs including butacaine, lidocaine, metabutoxycaine, piperocaine, procaine, propoxycaine, and tetracaine [1]. Critically, the assay is selective for tertiary amines and is not interfered with by compounds containing only primary or secondary amines, even at 10-fold higher concentrations [1].

Analytical Chemistry Quality Control Method Validation Pharmaceutical Analysis

Validated Application Scenarios for Butacaine (CAS 149-16-6) in Research and Industrial Workflows


Mitochondrial Research: Probing Adenine Nucleotide Translocase and Lipid-Protein Interactions

Researchers investigating the mitochondrial adenine nucleotide translocase or the role of lipid-protein interactions in membrane function should prioritize butacaine as a pharmacological tool. Direct evidence from a head-to-head study shows that butacaine is 26.7-fold more potent at inhibiting ATP translocation (IC50 30 μM) than its close analog tetracaine (IC50 800 μM) . This superior potency allows for the use of significantly lower compound concentrations, which is critical for minimizing non-specific membrane perturbation and enhancing the signal-to-noise ratio in sensitive mitochondrial assays. Butacaine's specific effect of increasing the translocase's affinity for ATP also provides a unique mechanistic probe not shared by tetracaine or nupercaine in the same study .

Pharmacological Tool in Structure-Activity Relationship (SAR) and Pain Pathway Studies

For in vivo or ex vivo studies of local anesthetic action where a defined, intermediate level of potency is required, butacaine serves as a crucial comparator. Quantitative data from pharmacology reviews confirm that butacaine is approximately 3-fold more potent than the standard reference compound procaine, while being approximately 3.3-fold less potent than the high-potency agent tetracaine (which is ~10x procaine's potency) [1][2]. This positions butacaine as an ideal tool for SAR studies exploring the impact of N-alkyl chain length on efficacy and for experiments requiring a moderate, titratable anesthetic effect without the extreme potency and narrow safety window associated with tetracaine. The established intravenous LD50 of 12.4 mg/kg in mice provides a crucial quantitative benchmark for in vivo dose selection and toxicity monitoring [3].

Development and Validation of Analytical Methods for Ester-Type Anesthetics

Analytical chemists developing or validating QC methods for pharmaceutical formulations can leverage butacaine as a standard or test analyte. A peer-reviewed, quantitative colorimetric method has been validated for the selective determination of tertiary amine-containing local anesthetics, including butacaine, with a demonstrated reliability of ±1% for samples of 1 µmol or less [4]. The method's high selectivity (no interference from primary or secondary amines at 10x concentration) makes it particularly valuable for analyzing butacaine in complex mixtures or in the presence of degradation products like PABA [4]. This provides a reliable, cost-effective alternative to more complex chromatographic techniques for certain applications, and butacaine can serve as a representative compound for method transfer or system suitability testing within the ester-class of anesthetics.

Iontophoretic and Transdermal Drug Delivery Research

Scientists developing novel transdermal or iontophoretic delivery systems can utilize butacaine as a model compound with well-characterized physicochemical and transport properties. A quantitative study on human epidermis established a predictive model where iontophoretic permeability is a function of ionic mobility and molecular weight [5]. With a known pKa of 8.96 and molecular weight of 306.44, butacaine's transport can be computationally modeled and compared against other anesthetics like procaine, tetracaine, and lidocaine from the same dataset [5]. Furthermore, the high aqueous solubility of the sulfate salt form (~1 g/mL) provides formulation flexibility, enabling a range of donor concentrations for in vitro diffusion studies [6]. This combination of predictive data and formulation versatility makes butacaine a valuable tool for benchmarking new permeation enhancers or device designs.

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